Ethyl 5-acetyl-2-({[2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazinecarboxamide under acidic conditions to form the hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with ethyl 2-acetyl-4-methylthiophene-3-carboxylate in the presence of a base such as sodium ethoxide.
Esterification: The final step involves esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Explored for its potential in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-ACETYL-2-({N’-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiophene ring with a hydrazone moiety and an ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N3O6S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N3O6S/c1-5-28-18(25)15-10(2)16(11(3)23)29-17(15)21-19(26)22-20-9-12-6-7-13(24)14(8-12)27-4/h6-9,24H,5H2,1-4H3,(H2,21,22,26) |
InChI Key |
XDVQARBLRQNXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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